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Cat. No.: B076891
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Octene is a versatile C8 alkene that serves as a valuable starting material and
intermediate in a wide range of organic syntheses. Its specific stereochemistry and reactivity
make it a key building block for the synthesis of fine chemicals, pharmaceuticals, fragrances,
and polymers.[1] This document provides detailed application notes and experimental protocols
for several key transformations of cis-3-Octene, offering a practical guide for its utilization in
research and development.

Physical and Chemical Properties

Property Value

Molecular Formula CsH1s

Molecular Weight 112.21 g/mol

CAS Number 14850-22-7
Appearance Colorless liquid
Boiling Point 122-123 °C

Density 0.717 g/mL at 25 °C
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Key Synthetic Applications and Protocols
Epoxidation to form cis-3,4-Epoxyoctane

Epoxidation of cis-3-Octene provides a direct route to the corresponding epoxide, a valuable
intermediate for the synthesis of diols, amino alcohols, and other functionalized molecules.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this
transformation, proceeding via a concerted syn-addition mechanism.

Reaction Scheme:
Experimental Protocol: Epoxidation with m-CPBA
o Materials:

o cis-3-Octene (1.0 eq)

[¢]

meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)

[¢]

Dichloromethane (CHzCl2)

o

Saturated sodium bicarbonate solution (NaHCO3)

o

Brine

[¢]

Anhydrous magnesium sulfate (MgSOa)
e Procedure:

o Dissolve cis-3-Octene in dichloromethane in a round-bottom flask equipped with a
magnetic stirrer and cool the solution to 0 °C in an ice bath.

o Slowly add a solution of m-CPBA in dichloromethane to the flask over 30 minutes.

o Allow the reaction mixture to stir at O °C for 1 hour, then warm to room temperature and
stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

o Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
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o Separate the organic layer and wash it sequentially with saturated sodium bicarbonate
solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to afford the crude product.

o Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate
gradient) to yield cis-3,4-Epoxyoctane.

Quantitative Data:

. Temperat .
Reactant Product Reagent Solvent Time (h) Yield (%)
ure (°C)
) cis-3,4-

Ccis-3-

Epoxyocta m-CPBA CH2Cl2 3-5 0to RT ~85-95
Octene

ne

Syn-Dihydroxylation to form cis-3,4-Octanediol

The syn-dihydroxylation of cis-3-Octene yields cis-3,4-Octanediol, a vicinal diol with
applications in the synthesis of polymers, plasticizers, and as a chiral building block. This
transformation can be achieved using reagents like osmium tetroxide (OsOa) in catalytic
amounts with a co-oxidant (Upjohn conditions) or with cold, dilute, basic potassium
permanganate (KMnQOa).

Reaction Scheme:
Experimental Protocol: Syn-Dihydroxylation with Osmium Tetroxide (Upjohn Conditions)
e Materials:

o cis-3-Octene (1.0 eq)

o Osmium tetroxide (OsOa4, 0.02 eq)

o N-Methylmorpholine N-oxide (NMO, 1.2 eq)
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[e]

Acetone/Water (10:1 mixture)

o

Sodium bisulfite (NaHSO3)

[¢]

Ethyl acetate

Brine

[¢]

[e]

Anhydrous sodium sulfate (Naz2S0Oa)

e Procedure:

[e]

In a round-bottom flask, dissolve cis-3-Octene in a mixture of acetone and water.
o Add N-Methylmorpholine N-oxide to the solution.

o To this mixture, add a solution of osmium tetroxide in toluene dropwise at room
temperature.

o Stir the reaction mixture for 12-24 hours, monitoring by TLC.

o Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for
30 minutes.

o Extract the product with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate
gradient) to obtain cis-3,4-Octanediol.

Quantitative Data:
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) Temperat .
Reactant Product Reagents  Solvent Time (h) Yield (%)
ure (°C)
] ) 0Os0Oa
Cis-3- cis-3,4- Acetone/Hz
) (cat.), 12-24 RT 80-90
Octene Octanediol (@]
NMO
Cold,
cis-3- cis-3,4- dilute, Acetone/H:z
) ) 1-2 0 Moderate
Octene Octanediol basic O
KMnOa

Ozonolysis: Oxidative Cleavage to Aldehydes and
Carboxylic Acids

Ozonolysis of cis-3-Octene cleaves the double bond to produce smaller carbonyl compounds.
A reductive workup yields propanal and pentanal, while an oxidative workup produces
propanoic acid and pentanoic acid. This reaction is a powerful tool for structural elucidation and
for the synthesis of functionalized fragments.

Reaction Schemes:

» Reductive Workup: cis-3-Octene + Os; then Me2S -> Propanal + Pentanal

o Oxidative Workup: cis-3-Octene + Os; then H202 -> Propanoic Acid + Pentanoic Acid
Experimental Protocol: Ozonolysis with Reductive Workup

e Materials:

o cis-3-Octene (1.0 eq)

o

Dichloromethane (CH2Cl2)

[¢]

Ozone (03)

[¢]

Dimethyl sulfide (DMS, 2.0 eq)
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e Procedure:

Dissolve cis-3-Octene in dichloromethane in a three-necked flask equipped with a gas

(¢]

inlet tube and a gas outlet tube connected to a trap.
o Cool the solution to -78 °C using a dry ice/acetone bath.

o Bubble ozone gas through the solution until a persistent blue color is observed, indicating
an excess of ozone.

o Purge the solution with nitrogen or oxygen to remove excess ozone.

o Add dimethyl sulfide to the reaction mixture at -78 °C and then allow it to warm to room

temperature and stir for 2-4 hours.

o The resulting aldehydes can be isolated by distillation or used directly in subsequent
reactions.

Quantitative Data:

Product(s Workup . Temperat .
Reactant Solvent Time (h) Yield (%)
Reagent ure (°C)
Ccis-3- Propanal, )
(CHs)2S CH2Cl2 2-4 -78 to RT High (>90)
Octene Pentanal
Propanoic
Cis-3- Acid, CH2Cl2/H2 )
_ H202 2-4 -78 to RT High (>90)
Octene Pentanoic O
Acid

Olefin Metathesis

cis-3-Octene can participate in olefin metathesis reactions, catalyzed by transition metal
complexes such as Grubbs' catalysts. Self-metathesis of cis-3-Octene can lead to a mixture of
cis-3-hexene and cis-5-decene. Cross-metathesis with other olefins allows for the synthesis of
a variety of unsaturated compounds.
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Reaction Scheme (Self-Metathesis):
Experimental Protocol: Self-Metathesis with Grubbs' Catalyst
o Materials:
o cis-3-Octene (1.0 eq)
o Grubbs' Second Generation Catalyst (0.01-0.05 eq)
o Anhydrous and degassed dichloromethane (CH2Clz2)
e Procedure:

o In a glovebox or under an inert atmosphere, dissolve cis-3-Octene in anhydrous and
degassed dichloromethane.

o Add the Grubbs' catalyst to the solution.

o Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-12
hours, monitoring the reaction progress by GC-MS.

o Quench the reaction by adding a few drops of ethyl vinyl ether.

o Remove the solvent under reduced pressure and purify the resulting mixture of alkenes by
distillation or chromatography.

Quantitative Data:

Product(s . Temperat Conversi
Reactant Catalyst Solvent Time (h)

) ure (°C) on (%)

cis-3-
cis-3- Hexene, ]

) Grubbs' Il CH2Cl2 4-12 RT - 40 Varies

Octene Cis-5-

Decene
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Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described
above.

Products

cis-3,4-Epoxyoctane

y
Starting Material -~ o504 (cat), NMO

2. NaHSO3 cis-3,4-Octanediol

cis-3-Octene 1.03

Oxidative
2. (CH3)28 Workup (H202) , q q . .
= o Propanal + Pentanal g Propanoic Acid + Pentanoic Acid
Grubbs' Catalyst
cis-3-Hexene + cis-5-Decene

Click to download full resolution via product page
Caption: Key synthetic transformations of cis-3-Octene.

Experimental Workflow for a Typical Reaction

The following diagram outlines a general workflow for performing a reaction with cis-3-Octene
and subsequent product isolation.
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Caption: General experimental workflow for cis-3-Octene reactions.
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Conclusion

Cis-3-Octene is a readily available and highly useful starting material in organic synthesis. The
protocols outlined in this document for epoxidation, dihydroxylation, ozonolysis, and metathesis
provide a foundation for its application in the synthesis of a diverse array of target molecules.
The versatility of cis-3-Octene, coupled with the efficiency of these modern synthetic methods,
makes it an important tool for researchers in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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